molecular formula C13H8ClF2NO B12088543 N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 349128-65-0

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B12088543
CAS No.: 349128-65-0
M. Wt: 267.66 g/mol
InChI Key: YMSAKQMDMJDICS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with two fluorine atoms and one chlorine atom attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: 3-chloro-4-fluoroaniline and 2-fluorobenzoic acid.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential applications in various fields. Its combination of chlorine and fluorine atoms on the phenyl rings provides distinct chemical properties that can be exploited in different research areas.

Properties

CAS No.

349128-65-0

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8ClF2NO/c14-10-7-8(5-6-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18)

InChI Key

YMSAKQMDMJDICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)F

Origin of Product

United States

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